molecular formula C20H24ClNOS2 B5083845 N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide

N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide

Cat. No. B5083845
M. Wt: 394.0 g/mol
InChI Key: NMBYFXYHKLGCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BTEB, and it is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BTEB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth. BTEB has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. These effects contribute to the anti-cancer properties of BTEB.
Biochemical and Physiological Effects:
BTEB has been shown to have various biochemical and physiological effects. Studies have shown that BTEB can inhibit the activity of certain enzymes involved in cancer cell growth, such as histone deacetylases and proteasomes. BTEB has also been shown to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

BTEB has several advantages for lab experiments, including its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. BTEB is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using BTEB in lab experiments. For example, the mechanism of action of BTEB is not fully understood, and further research is needed to elucidate its effects on cancer cells. In addition, BTEB may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on BTEB. One area of interest is the development of BTEB derivatives that have improved anti-cancer properties. Another area of interest is the investigation of the potential anti-inflammatory and analgesic properties of BTEB. In addition, further research is needed to elucidate the mechanism of action of BTEB and its effects on cancer cells. Overall, BTEB has shown significant potential for scientific research, particularly in the field of cancer research, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of BTEB can be achieved using various methods, including the reaction of 4-chlorobenzylthiol with 2-(tert-butylthio)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzyl chloride with 2-(tert-butylthio)ethylamine, followed by the reaction of the resulting intermediate with sodium sulfide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

BTEB has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTEB can inhibit the growth of cancer cells in vitro and in vivo. BTEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNOS2/c1-20(2,3)25-13-12-22-19(23)16-6-4-15(5-7-16)14-24-18-10-8-17(21)9-11-18/h4-11H,12-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBYFXYHKLGCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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